6-Carboxysucrose
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Overview
Description
6-Carboxysucrose is a derivative of sucrose, a common disaccharide composed of glucose and fructoseThe molecular formula of this compound is C12H20O12, and it is primarily used in the manufacture of sucrose carboxylic acid derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Carboxysucrose involves the selective oxidation of sucrose to introduce a carboxyl group. This can be achieved through various chemical reactions, including the use of oxidizing agents such as potassium permanganate (KMnO4) or nitric acid (HNO3). The reaction conditions typically involve controlled temperatures and pH levels to ensure the selective oxidation of the desired hydroxyl group on the sucrose molecule.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The purification of the product is achieved through crystallization and chromatography techniques to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions: 6-Carboxysucrose undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex carboxylic acids.
Reduction: Reduction reactions can convert the carboxyl group back to a hydroxyl group.
Substitution: The carboxyl group can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), nitric acid (HNO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alcohols for esterification, amines for amidation
Major Products:
Oxidation: Formation of dicarboxylic acids
Reduction: Formation of hydroxyl derivatives
Substitution: Formation of esters and amides
Scientific Research Applications
6-Carboxysucrose has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various sucrose derivatives.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its antioxidant properties and potential therapeutic applications.
Industry: Utilized in the production of biodegradable polymers and as a stabilizer in food products
Mechanism of Action
The mechanism of action of 6-Carboxysucrose involves its interaction with various molecular targets and pathways. The carboxyl group allows it to participate in hydrogen bonding and electrostatic interactions, which can influence enzyme activity and metabolic processes. In biological systems, it can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways .
Comparison with Similar Compounds
Sucrose: The parent compound, lacking the carboxyl group.
6-Phosphosucrose: Another derivative with a phosphate group instead of a carboxyl group.
6-Deoxysucrose: A derivative where a hydroxyl group is replaced by a hydrogen atom.
Uniqueness: 6-Carboxysucrose is unique due to the presence of the carboxyl group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions with enzymes and other biomolecules .
Properties
Molecular Formula |
C12H20O12 |
---|---|
Molecular Weight |
356.28 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C12H20O12/c13-1-3-4(15)9(19)12(2-14,23-3)24-11-7(18)5(16)6(17)8(22-11)10(20)21/h3-9,11,13-19H,1-2H2,(H,20,21)/t3-,4-,5+,6+,7-,8+,9+,11-,12+/m1/s1 |
InChI Key |
QBJMYQBOZZDDJJ-WLSRZBCRSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@](O1)(CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(O1)(CO)OC2C(C(C(C(O2)C(=O)O)O)O)O)O)O)O |
Origin of Product |
United States |
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